molecular formula C14H12ClFN2O3 B2759524 N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide CAS No. 1428370-66-4

N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide

Cat. No.: B2759524
CAS No.: 1428370-66-4
M. Wt: 310.71
InChI Key: GOEYDVGYYQQLOQ-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide is a synthetic organic compound characterized by the presence of a chloro-fluorophenyl group and a furan-ethyl group linked through an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide typically involves the following steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the chloro-fluorophenyl group: This step involves the use of a chloro-fluorophenyl amine, which reacts with the oxalamide intermediate.

    Attachment of the furan-ethyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-epoxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Furan-epoxides.

    Reduction: Amines.

    Substitution: Azides or thiols derivatives.

Scientific Research Applications

N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target bacterial cell walls or fungal cell membranes, disrupting their integrity and leading to cell death.

    Pathways Involved: It may inhibit key enzymes involved in cell wall synthesis or interfere with membrane-bound receptors, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide: Similar structure but with a different position of the furan ring.

    N1-(3-chloro-4-fluorophenyl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide is unique due to the specific positioning of the furan ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O3/c15-11-7-10(1-2-12(11)16)18-14(20)13(19)17-5-3-9-4-6-21-8-9/h1-2,4,6-8H,3,5H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEYDVGYYQQLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(=O)NCCC2=COC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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